5-(4-Chlorophenyl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one
Overview
Description
5-(4-Chlorophenyl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a thienopyrimidinone core, which is known for its diverse biological activities. The presence of a chlorophenyl group and a methylpiperidinyl moiety further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the thienopyrimidinone core, which can be synthesized through a cyclization reaction involving thiophene and pyrimidine derivatives. The chlorophenyl group is then introduced via a substitution reaction, often using chlorobenzene as a reagent. The final step involves the addition of the methylpiperidinyl group through a nucleophilic substitution reaction, using 4-methylpiperidine as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is also a key consideration, ensuring that the compound can be produced in large quantities for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis.
Scientific Research Applications
5-(4-Chlorophenyl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and molecular interactions.
Medicine: Its potential therapeutic properties are being investigated for the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2,5-dimethylpyrrole
- 2-(4-Chlorophenyl)-5-phenyl-2,4-pentadienenitrile
Uniqueness
Compared to similar compounds, 5-(4-Chlorophenyl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one stands out due to its unique combination of functional groups and its thienopyrimidinone core. This structure imparts distinct chemical and biological properties, making it a versatile and valuable compound for various research applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-13-6-8-23(9-7-13)17(25)10-24-12-22-19-18(20(24)26)16(11-27-19)14-2-4-15(21)5-3-14/h2-5,11-13H,6-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLNBAXCCMEDNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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